1-[(5-bromothiophen-2-yl)sulfonyl]-2-methyl-1H-benzimidazole
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Overview
Description
1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound featuring a benzimidazole core substituted with a bromo-thienyl sulfonyl group
Preparation Methods
The synthesis of 1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. The initial step often includes the bromination of thiophene, followed by sulfonylation to introduce the sulfonyl group. The final step involves the cyclization of the intermediate with 2-methyl-1H-benzimidazole under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Comparison with Similar Compounds
1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE can be compared with similar compounds such as:
1-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINE: Similar in structure but with a piperazine ring instead of a benzimidazole core.
1-[(5-BROMO-2-THIENYL)SULFONYL]PIPERIDINE:
1-[(5-BROMO-2-THIENYL)SULFONYL]-4-(2-FUROYL)PIPERAZINE: Features a furoyl group, adding to its complexity and potential uses. The uniqueness of 1-[(5-BROMO-2-THIENYL)SULFONYL]-2-METHYL-1H-1,3-BENZIMIDAZOLE lies in its benzimidazole core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9BrN2O2S2 |
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Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H9BrN2O2S2/c1-8-14-9-4-2-3-5-10(9)15(8)19(16,17)12-7-6-11(13)18-12/h2-7H,1H3 |
InChI Key |
MOSMNYCBANRAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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